[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its versatile bioactivities, including antibacterial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under mild conditions, often using a catalyst to enhance the reaction rate and yield .
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in good-to-excellent yields and demonstrates broad substrate scope and functional group tolerance .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of Schiff base zinc (II) complexes supported on magnetite nanoparticles as reusable catalysts . This method allows for high yields and easy recovery of the catalyst, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while reduction can produce triazolopyrimidine amines .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: Similar in structure but differ in the position of nitrogen atoms on the ring.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with similar bioactivities.
Triazolo[1,5-a]naphthyridines: Known for their anticancer and antimicrobial properties.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine stands out due to its broad spectrum of biological activities and its ability to interact with multiple molecular targets. Its unique structure allows for diverse chemical modifications, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-1-2-8-5-9-4(7)10-11(3)5/h1-2H,6H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGSMAZJGDEVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)N)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256070 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-57-9 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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